Cas no 1212985-69-7 ((4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE)
(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE Chemical and Physical Properties
Names and Identifiers
-
- (4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE
- 2H-1-Benzopyran-4-amine, 8-chloro-3,4-dihydro-6-(trifluoromethyl)-, (4S)-
- (S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMAN-4-AMINE
- Y12347
- 1212985-69-7
-
- Inchi: 1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m0/s1
- InChI Key: XOBHAODXLFYNME-QMMMGPOBSA-N
- SMILES: C1OC2=C(Cl)C=C(C(F)(F)F)C=C2[C@@H](N)C1
Computed Properties
- Exact Mass: 251.0324761g/mol
- Monoisotopic Mass: 251.0324761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.395±0.06 g/cm3(Predicted)
- Boiling Point: 249.4±40.0 °C(Predicted)
- pka: 8.05±0.20(Predicted)
(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760966-1g |
(s)-8-Chloro-6-(trifluoromethyl)chroman-4-amine |
1212985-69-7 | 98% | 1g |
¥9651.00 | 2024-08-09 |
(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on (4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE
Chemical Compound CAS No. 1212985-69-7: (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine
The compound with CAS No. 1212985-69-7, known as (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the chromane family, which is a bicyclic structure consisting of a benzene ring fused with a tetrahydrofuran-like ring. The presence of a trifluoromethyl group and a chlorine atom at specific positions on the chromane ring introduces unique electronic and steric properties, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the potential of (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine in various applications, particularly in drug discovery and materials science. The stereochemistry at the 4-position (denoted by the (S) configuration) plays a crucial role in determining the compound's biological activity and selectivity. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics simulations, to explore the binding interactions of this compound with target proteins, shedding light on its potential therapeutic uses.
The synthesis of (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the chromane skeleton through cyclization reactions, followed by precise substitution and oxidation steps to introduce the trifluoromethyl and chlorine groups. The stereochemical control during these steps is critical to obtaining the desired (S)-configuration at the 4-position.
In terms of pharmacological properties, (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine has shown promising activity in preclinical models, particularly in assays related to neurodegenerative diseases and cancer. Its ability to modulate specific signaling pathways makes it a candidate for further investigation in drug development programs. Additionally, its stability under physiological conditions and favorable pharmacokinetic profile have been reported in recent studies.
The application of (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine extends beyond pharmacology into materials science, where its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material, demonstrating its potential in thin-film transistor applications.
As interest in (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine continues to grow, ongoing research is focused on optimizing its synthesis, understanding its interaction with biological systems, and exploring its commercial applications. Collaborative efforts between academic institutions and industry partners are expected to yield further insights into this compound's utility and potential impact across multiple disciplines.
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